

bardoxolone methyl animal models

pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Bardoxolone Methyl

CAS No.: 218600-53-4

Cat. No.: S520450

[Get Quote](#)

Bardoxolone Methyl Application Notes

Bardoxolone methyl (BARD), also known as CDDO-Me or RTA 402, is a synthetic oleanane triterpenoid with potent antioxidant and anti-inflammatory properties. It functions primarily as an activator of the transcription factor Nrf2 and an inhibitor of NF- κ B signaling [1] [2] [3]. Its applications are being investigated in areas including chronic kidney disease (CKD), cancer, and as a nephroprotectant against chemotherapy-induced kidney injury [2] [4] [3].

Pharmacokinetic Profile in Humans

The following table summarizes key pharmacokinetic parameters from a Phase I clinical trial in patients with advanced solid tumors and lymphomas [1] [2] [3].

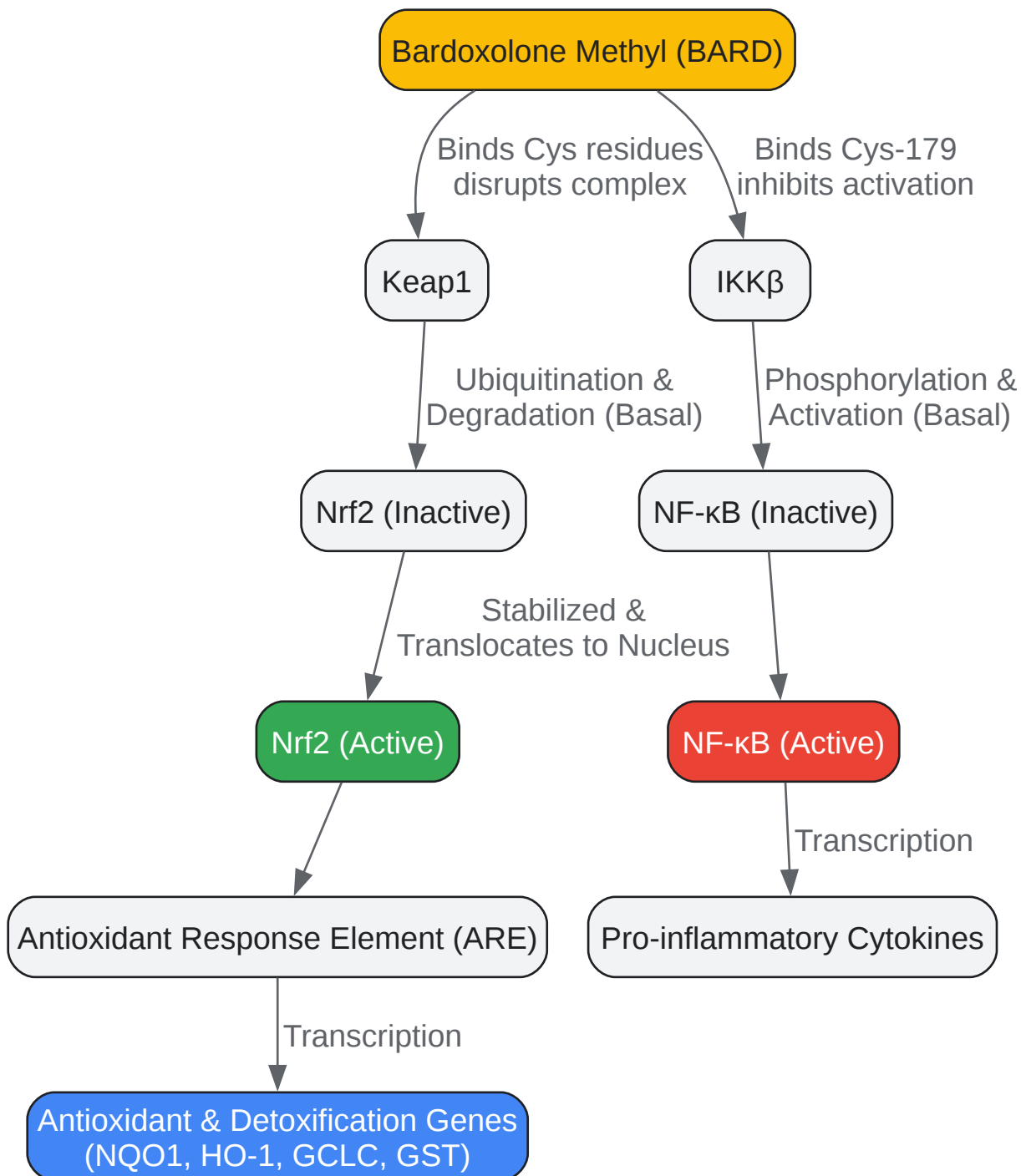
Parameter	Findings (at MTD of 900 mg/day)	Notes
Maximum Tolerated Dose (MTD)	900 mg/day	Dose-limiting toxicity (DLT) was reversible liver transaminase elevation [1].

Parameter	Findings (at MTD of 900 mg/day)	Notes
Absorption	Slow and saturable	Oral absorption is dose-dependent and saturable at high doses (600–1300 mg/day) [2] [3].
T-max	4.1 ± 3.4 hours	Time to reach maximum plasma concentration at 900 mg dose [3].
Terminal Half-life (t-1/2)	39 ± 20 hours	Supports once-daily dosing [2] [3].

| **Steady-State Plasma Levels** | Trough: 8.8 ± 4.3 ng/mL Peak: 24.7 ± 13.3 ng/mL | Peak-to-trough ratio of ~2.8 indicates relatively stable exposure [3]. | | **Interpatient Variability** | 39–77% | High variability was observed in pharmacokinetic parameters [3]. |

Molecular Mechanisms of Action

BARD exerts its effects through multiple interconnected signaling pathways. The diagram below illustrates the core Nrf2-mediated antioxidant response and the NF-κB-mediated anti-inflammatory response.



[Click to download full resolution via product page](#)

The core mechanisms are:

- **Nrf2 Pathway Activation:** Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. BARD binds to cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to Antioxidant Response Elements (ARE), and drive the expression of cytoprotective genes like NQO1, HO-1, and GCLC [2] [4] [3].

- **NF-κB Pathway Inhibition:** BARD directly binds to Cys-179 on IκB kinase (IKKβ), inhibiting its activity. This prevents the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes [2] [3].

Protocol: Nephroprotection in a Tumor-Bearing Mouse Model

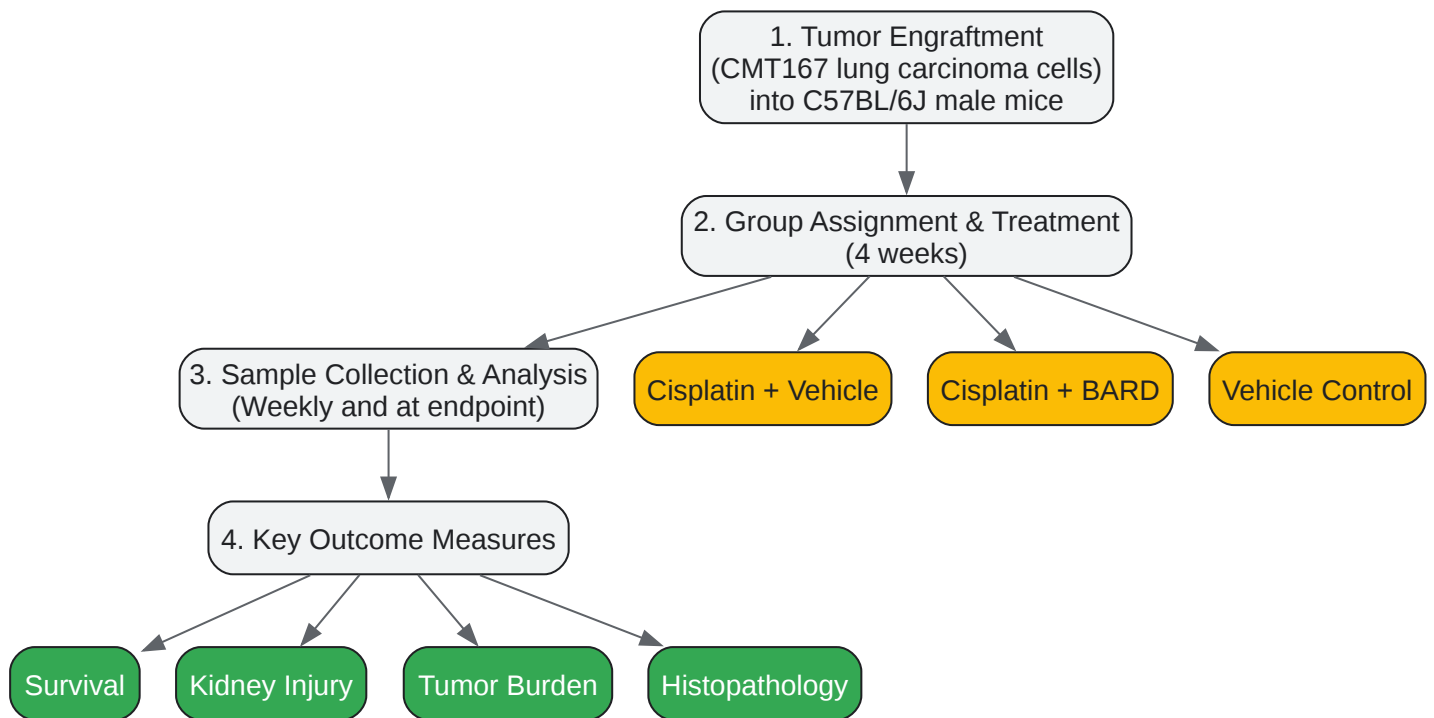
This protocol is based on a 2025 study that demonstrated BARD's efficacy in protecting against cisplatin-induced acute kidney injury (AKI) in tumor-bearing mice without interfering with the chemotherapeutic efficacy of cisplatin [4].

Objective

To evaluate the nephroprotective effects of BARD in a multidose, tumor-bearing mouse model of cisplatin-induced AKI.

Experimental Workflow

The following diagram outlines the key stages of the experimental protocol.



[Click to download full resolution via product page](#)

Materials and Reagents

- **Animals:** Male C57BL/6J mice (8-10 weeks old) [4].
- **Cell Line:** CMT167 murine lung carcinoma cells [4].
- **Drugs:**
 - Cisplatin (dissolved in saline) [4].
 - **Bardoxolone methyl** (dissolved in a vehicle of 34.5% PEG-300, 30% DMSO, 30% saline, 5% propylene glycol, and 0.5% Tween-80) [4].

Detailed Methodology

- **Tumor Engraftment:** Inoculate mice with CMT167 cells subcutaneously and allow tumors to establish [4].
- **Treatment Regimen:**
 - **Cisplatin Administration:** Administer cisplatin intraperitoneally at a dose of 10-15 mg/kg, once per week for 4 weeks [4].

- **BARD Co-treatment:** Administer BARD orally, typically at a dose of 10-30 mg/kg/day, for the duration of the cisplatin treatment period. The specific dosing and schedule should be optimized based on the study objectives [4].
- **Control Groups:**
 - Cisplatin + Vehicle
 - Cisplatin + BARD
 - Vehicle control (no cisplatin, no BARD)
- **Sample Collection:**
 - **Urine:** Collect weekly for analysis of Kidney Injury Molecule-1 (KIM-1) [4].
 - **Blood:** Collect at the endpoint to measure Serum Creatinine (SCr) [4].
 - **Tissue:** Harvest kidney and tumor tissues at the endpoint for histopathological examination [4].
- **Key Outcome Assessments:**
 - **Survival:** Monitor and record survival rates throughout the study [4].
 - **Renal Function & Injury:** Quantify urinary KIM-1 (early biomarker) and SCr (functional marker) [4].
 - **Tumor Efficacy:** Measure tumor volume regularly to ensure BARD does not compromise cisplatin's antitumor effect [4].
 - **Histopathology:** Score kidney tissues for tubular injury, cast formation, and inflammation [4].

Expected Results

Co-treatment with BARD should significantly improve survival, prevent the rise in urinary KIM-1 and SCr levels, and reduce histological kidney damage compared to the cisplatin-alone group. Critically, tumor reduction should be equivalent between the cisplatin-alone and cisplatin+BARD groups, confirming no interference with chemotherapy efficacy [4].

Conclusion

Bardoxolone methyl is a promising therapeutic agent with a well-characterized mechanism of action targeting the Nrf2 and NF- κ B pathways. The provided data and detailed protocol offer a foundation for researchers to explore its application, particularly in mitigating chemotherapy-induced nephrotoxicity. Further studies can build upon this framework to optimize dosing and expand into other disease models.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
2. Bardoxolone methyl (CDDO-Me) as a therapeutic agent [pmc.ncbi.nlm.nih.gov]
3. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]
4. Bardoxolone methyl improves survival and reduces clinical measures of kidney injury in tumor-bearing mice treated with cisplatin | AAPS Open | Full Text [aapsopen.springeropen.com]

To cite this document: Smolecule. [bardoxolone methyl animal models pharmacokinetics]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b520450#bardoxolone-methyl-animal-models-pharmacokinetics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com